molecular formula C10H13N3O3 B8054139 7-Azatryptophan monohydrate

7-Azatryptophan monohydrate

Cat. No.: B8054139
M. Wt: 223.23 g/mol
InChI Key: PXDRHYQAIUZKHN-QRPNPIFTSA-N
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Description

7-Azatryptophan monohydrate: is an unusual alpha-amino acid with potent fluorescent activity. It is a derivative of tryptophan, where the indole ring is replaced by a pyrrolo[2,3-b]pyridine ring. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Azatryptophan monohydrate typically involves the conversion of 7-azaindole to 7-azatryptophan. One common method is the reaction of 7-azaindole with a suitable amino acid precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification, crystallization, and drying to obtain the final product in its monohydrate form .

Chemical Reactions Analysis

Types of Reactions: 7-Azatryptophan monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted analogs .

Scientific Research Applications

7-Azatryptophan monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Azatryptophan monohydrate involves its interaction with specific molecular targets and pathways. It acts as a fluorescent probe by incorporating into proteins and emitting fluorescence upon excitation. This property allows researchers to study protein dynamics and interactions in real-time. The compound’s unique structure enables it to bind to specific sites on proteins, influencing their activity and function .

Comparison with Similar Compounds

    Tryptophan: The parent compound of 7-Azatryptophan, known for its role in protein synthesis and as a precursor to serotonin.

    5-Hydroxytryptophan: A hydroxylated derivative of tryptophan with different biological activities.

    7-Azaindole: The precursor used in the synthesis of 7-Azatryptophan.

Uniqueness: 7-Azatryptophan monohydrate is unique due to its potent fluorescent properties and its ability to act as a probe in various biochemical studies. Unlike tryptophan and its other derivatives, 7-Azatryptophan provides enhanced fluorescence, making it a valuable tool in research applications .

Biological Activity

7-Azatryptophan monohydrate (7AW) is a non-coded amino acid analog of tryptophan, notable for its unique spectral properties and potential applications in biochemistry and molecular biology. This compound has garnered attention for its ability to substitute for tryptophan in proteins, allowing researchers to study protein structure, dynamics, and interactions through fluorescence techniques.

7-Azatryptophan is characterized by the presence of a nitrogen atom at the 7th position of the indole ring, which alters its spectral behavior compared to tryptophan. Key properties include:

  • Absorption and Emission : The absorption maximum of 7AW is red-shifted by 10 nm, and its fluorescence emission is shifted by 46 nm compared to tryptophan. This shift allows selective excitation of 7AW in mixed environments where tryptophan is present .
  • Fluorescence Quantum Yield : The quantum yield of 7AW increases significantly in non-polar solvents, suggesting that its fluorescence properties are highly dependent on the chemical environment .

Protein Incorporation and Functionality

7-Azatryptophan can be biosynthetically incorporated into proteins, which has been demonstrated in various studies:

  • Hirudin Analog Studies : In a study involving hirudin, a potent thrombin inhibitor, the substitution of tryptophan with 7AW resulted in a tenfold reduction in thrombin affinity. This change was attributed to the lower hydrophobicity of 7AW compared to tryptophan . The incorporation of 7AW enabled researchers to monitor protein folding and interactions more effectively through fluorescence resonance energy transfer (FRET) techniques.
  • Lambda Lysozyme Studies : The incorporation of 7AW into lambda lysozyme allowed for an assessment of tryptophan accessibility and its impact on enzymatic activity. The fluorescence properties were analyzed under varying pH conditions, revealing that while the stability of the protein was mildly affected at neutral pH, significant instability occurred at acidic pH levels due to protonation effects .

Spectroscopic Applications

The distinct spectral characteristics of 7AW make it an effective probe for studying protein conformation and dynamics:

  • Protein Folding Studies : The ability of 7AW to act as an energy acceptor in FRET experiments has been utilized to investigate protein folding pathways and conformational changes .
  • Dynamic Monitoring : Time-resolved fluorescence anisotropy measurements have shown that 7AW can provide insights into molecular reorientation processes within proteins, enhancing our understanding of protein dynamics in solution .

Table: Comparative Studies on 7-Azatryptophan

StudySubjectKey Findings
Hirudin Analog StudyHirudinTenfold reduction in thrombin affinity when substituting tryptophan with 7AW; effective in studying protein folding via FRET .
Lambda Lysozyme StudyLambda LysozymeMild reduction in stability at neutral pH; significant instability at acidic pH; fluorescence used to estimate tryptophan accessibility .
Fluorescence AnisotropyVarious ProteinsDemonstrated suitability as an optical probe for monitoring protein dynamics; effective in sensing aggregation processes .

Additional Insights

Research indicates that the incorporation of 7AW can significantly alter the physical properties of proteins without drastically affecting their biological function. For example, studies have shown that while enzymatic activity may be preserved, subtle changes in stability and interaction dynamics can be observed, providing valuable information about protein behavior under different environmental conditions.

Properties

IUPAC Name

(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.H2O/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9;/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15);1H2/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDRHYQAIUZKHN-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(NC=C2C[C@@H](C(=O)O)N)N=C1.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137-00-4
Record name 7-Azatryptophan Monohydrate
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